3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride
CAS No.: 2034207-22-0
Cat. No.: VC7141027
Molecular Formula: C9H11Cl2N3
Molecular Weight: 232.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034207-22-0 |
---|---|
Molecular Formula | C9H11Cl2N3 |
Molecular Weight | 232.11 |
IUPAC Name | 3-(1-methylpyrazol-4-yl)pyridine;dihydrochloride |
Standard InChI | InChI=1S/C9H9N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h2-7H,1H3;2*1H |
Standard InChI Key | WIGMOQLXMVIIFM-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2=CN=CC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Characteristics
3-(1-Methyl-1H-pyrazol-4-yl)pyridine dihydrochloride (CAS 2034207-22-0) is a bicyclic aromatic compound featuring a pyridine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl group. The dihydrochloride salt form enhances solubility and stability for industrial applications . Its molecular formula is C9H10Cl2N4, with a molecular weight of 269.11 g/mol . The pyridine and pyrazole rings adopt a planar configuration, facilitating π-π stacking interactions in biological systems .
Physicochemical Properties
While direct data for this compound is limited, analogous structures provide insights:
Property | Value (Analogous Compound) | Source |
---|---|---|
Density | N/A | |
Melting Point | >250°C (decomposes) | Inferred |
Solubility (Water) | >50 mg/mL (dihydrochloride) | |
LogP (Partition Coeff.) | 1.2 ± 0.3 | Estimated |
The dihydrochloride salt’s high aqueous solubility (>50 mg/mL) makes it suitable for in vitro assays . LogP estimates suggest moderate lipophilicity, balancing membrane permeability and solubility .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step process:
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Nucleophilic Substitution: 3-Bromopyridine reacts with 1-methyl-1H-pyrazole-4-boronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base) .
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Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride .
Key reaction parameters include:
Industrial Production
Suppliers such as Procos S.P.A. (Italy) and Wisdom Pharmaceutical Co., Ltd (China) utilize continuous flow chemistry to scale production, achieving batch sizes of 10–100 kg/month . Greenspring Biotechnology employs quality control via HPLC (purity >98%) and NMR spectroscopy .
Applications in Pharmaceutical Research
Case Study: MET Inhibition
A 2016 study demonstrated that derivatives incorporating this scaffold inhibited HGF-induced MET phosphorylation by >90% at 10 mg/kg in murine models . Unbound plasma concentrations reached 20 nM, providing 11-fold coverage over cellular IC50 values .
Supplier | Location | Purity | Packaging | Price (USD) |
---|---|---|---|---|
Procos S.P.A. | Italy | >98% | 1 kg | 12,000 |
Greenspring Biotechnology | China | >97% | 500 g | 8,500 |
Taizhou Canova Bio-technology | China | >95% | 100 g | 2,200 |
Data adapted from ECHEMI supplier listings . Prices reflect bulk procurement discounts (10–30% for >10 kg orders).
Market Dynamics
Demand grew at a CAGR of 6.8% from 2021–2025, driven by oncology and immunology research . Europe accounts for 45% of global consumption, followed by Asia-Pacific (35%) .
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